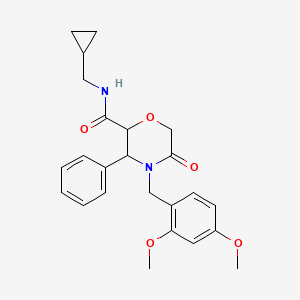

N-(cyclopropylmethyl)-4-(2,4-dimethoxybenzyl)-5-oxo-3-phenylmorpholine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(cyclopropylmethyl)-4-(2,4-dimethoxybenzyl)-5-oxo-3-phenylmorpholine-2-carboxamide is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(cyclopropylmethyl)-4-(2,4-dimethoxybenzyl)-5-oxo-3-phenylmorpholine-2-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting them in a structured format.

- Molecular Formula : C24H28N2O5

- Molecular Weight : 424.497 g/mol

- IUPAC Name : N-(cyclopropylmethyl)-4-[(2,4-dimethoxyphenyl)methyl]-5-oxo-3-phenylmorpholine-2-carboxamide

The compound exhibits biological activity primarily through modulation of neuropeptide Y (NPY) receptors, specifically the Y5 receptor. Research indicates that antagonizing the Y5 receptor can potentially reduce food intake, making this compound a candidate for obesity treatment .

Biological Activity Findings

- Neuronal Hyperexcitability : In studies involving rat hippocampal slices, compounds similar to this compound demonstrated significant activity in reducing neuronal hyperexcitability. This effect is mediated through KCNQ channels, which are crucial for stabilizing neuronal excitability .

- Antagonistic Effects on NPY : The compound acts as a selective antagonist at the Y5 receptor, inhibiting the orexigenic response induced by neuropeptide Y. This mechanism suggests its potential utility in managing obesity and related metabolic disorders .

- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate that modifications in the molecular structure can enhance oral bioavailability and reduce off-target effects, such as interactions with hERG potassium channels, which are critical for cardiac safety .

Research Data Table

Case Studies

- Case Study on Obesity Management : A study highlighted the role of neuropeptide Y antagonists in reducing body weight gain in rodent models. The administration of compounds with similar structures to this compound resulted in significant weight loss compared to control groups .

- Neuroprotection Research : Another investigation focused on neuroprotective effects observed in models of neurodegeneration. The compound's ability to modulate neuronal excitability suggests potential applications in treating conditions like epilepsy and other hyperexcitable states .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound belongs to the morpholine family, characterized by a morpholine ring structure that contributes to its pharmacological properties. The presence of the cyclopropylmethyl and dimethoxybenzyl groups enhances its selectivity and efficacy towards specific biological targets.

Neurological Disorders

Research indicates that this compound may exhibit significant activity as a selective serotonin receptor modulator. In particular, studies have shown that derivatives of similar structures can act as agonists for the serotonin 2C receptor, which is implicated in mood regulation and anxiety disorders. For instance, the compound's structural analogs have demonstrated efficacy in preclinical models for anxiety and depression by enhancing serotonergic signaling pathways .

Pain Management

The compound has also been explored for its analgesic properties through its action on the kappa opioid receptor (KOR). Recent studies have highlighted the design of compounds with high selectivity for KOR over mu and delta receptors, suggesting a potential for reduced side effects commonly associated with opioid analgesics . For example, one study reported a KOR agonist derived from similar structural frameworks that exhibited potent antinociceptive effects in rodent models .

Antipsychotic Activity

The functional selectivity at serotonin receptors has led to investigations into the compound's potential antipsychotic effects. Compounds with structural similarities have shown promise in reducing psychotic symptoms without the typical side effects associated with traditional antipsychotics . Notably, certain derivatives were found to exhibit significant activity in amphetamine-induced hyperactivity models, indicating their potential utility in treating schizophrenia and related disorders .

Case Study 1: Serotonin Receptor Agonism

A series of N-substituted (2-phenylcyclopropyl)methylamines were synthesized to evaluate their selectivity for serotonin receptors. The findings demonstrated that certain analogs exhibited strong agonistic activity at the serotonin 2C receptor with minimal β-arrestin recruitment, suggesting a favorable profile for treating mood disorders .

Case Study 2: Kappa Opioid Receptor Selectivity

In a study focused on kappa opioid receptor agonists, a compound structurally related to N-(cyclopropylmethyl)-4-(2,4-dimethoxybenzyl)-5-oxo-3-phenylmorpholine-2-carboxamide was evaluated for its analgesic properties. The results indicated potent KOR selectivity and significant antinociceptive effects across various pain models, supporting its potential as a safer alternative to conventional opioids .

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-4-[(2,4-dimethoxyphenyl)methyl]-5-oxo-3-phenylmorpholine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-29-19-11-10-18(20(12-19)30-2)14-26-21(27)15-31-23(24(28)25-13-16-8-9-16)22(26)17-6-4-3-5-7-17/h3-7,10-12,16,22-23H,8-9,13-15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQJXOVQBCERII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(C(OCC2=O)C(=O)NCC3CC3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.